Product packaging for Bambuterol hydrochloride, (S)-(Cat. No.:CAS No. 1020652-57-6)

Bambuterol hydrochloride, (S)-

Cat. No.: B12757426
CAS No.: 1020652-57-6
M. Wt: 403.9 g/mol
InChI Key: LBARATORRVNNQM-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-bambuterol hydrochloride is the hydrochloride salt of (S)-bambuterol. It is an enantiomer of a (R)-bambuterol hydrochloride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30ClN3O5 B12757426 Bambuterol hydrochloride, (S)- CAS No. 1020652-57-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1020652-57-6

Molecular Formula

C18H30ClN3O5

Molecular Weight

403.9 g/mol

IUPAC Name

[3-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride

InChI

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/t15-;/m1./s1

InChI Key

LBARATORRVNNQM-XFULWGLBSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl

Origin of Product

United States

Fundamental Molecular and Biochemical Characterization of Bambuterol Hydrochloride, S

Stereochemical Aspects and Enantiomeric Forms

R/S Enantiomerism and Prodrug Structure

Bambuterol (B1223079) possesses a chiral center at the carbon atom bearing the hydroxyl group in the ethylamino side chain. google.com This gives rise to two stereoisomers, the (R)- and (S)-enantiomers. While bambuterol is often used in its racemic form (a mixture of both enantiomers), research has also focused on the properties of the individual enantiomers. google.comnih.govresearchgate.net The (S)-bambuterol hydrochloride is one of these specific stereoisomers. ncats.iochemspider.com

The prodrug design of bambuterol involves the modification of its parent compound, terbutaline (B1683087). slideshare.net Specifically, bambuterol is the bis-N,N-dimethylcarbamate of terbutaline. taylorandfrancis.comncats.io This structural modification, where the two phenolic hydroxyl groups of terbutaline are converted into dimethylcarbamate (B8479999) esters, is key to its function as a prodrug. taylorandfrancis.com

Table 1: Stereochemical and Structural Details of (S)-Bambuterol Hydrochloride

FeatureDescription
IUPAC Name 5-[(1S)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) hydrochloride (1:1) chemspider.com
Chiral Center The carbon atom bonded to the hydroxyl group in the ethylamino side chain.
Enantiomeric Form (S)-enantiomer ncats.io
Prodrug of Terbutaline patsnap.comebi.ac.ukscielo.br
Structural Modification Bis-N,N-dimethylcarbamate of terbutaline taylorandfrancis.comncats.io

Prodrug Design Principles and Chemical Stability in Biological Systems

The design of bambuterol as a prodrug serves several critical functions aimed at improving its therapeutic profile compared to its active metabolite, terbutaline. A primary principle behind this design is to protect the vulnerable catechol-like hydroxyl groups of terbutaline from rapid metabolism, particularly first-pass metabolism in the liver. researchgate.net This protection is achieved by the dimethylcarbamate groups, which are relatively resistant to hydrolysis. scielo.brresearchgate.net

The conversion of bambuterol to terbutaline is a slow process, primarily mediated by enzymatic hydrolysis. patsnap.comnih.gov Butyrylcholinesterase (BChE), an enzyme found in plasma and various tissues, including the lungs, is the main enzyme responsible for this hydrolysis. patsnap.comtaylorandfrancis.comnih.gov This slow, controlled conversion contributes to the prolonged duration of action of bambuterol, allowing for once-daily administration. scielo.brpharmascholars.com

In addition to enzymatic hydrolysis, bambuterol also undergoes oxidative metabolism. taylorandfrancis.comresearchgate.netnih.gov This metabolic pathway also leads to the formation of intermediates that can be subsequently hydrolyzed to release terbutaline. taylorandfrancis.comnih.gov This dual pathway of activation further contributes to the sustained release of the active drug.

Forced degradation studies have shown that bambuterol is stable under thermal conditions but is susceptible to degradation under acidic, basic, neutral, oxidative, and photolytic stress. rsc.org These studies identified several degradation products, indicating the chemical pathways through which the molecule can break down under various conditions. rsc.orgoup.com

Table 2: Chemical Stability and Metabolic Conversion of Bambuterol

ConditionStability/MetabolismKey Enzymes/Pathways
First-Pass Metabolism Stable to pre-systemic elimination taylorandfrancis.comnih.govProtection of hydroxyl groups by dimethylcarbamate esters researchgate.net
Hydrolysis Slow hydrolysis to terbutaline scielo.brtaylorandfrancis.comButyrylcholinesterase (BChE) patsnap.comtaylorandfrancis.comnih.gov
Oxidative Metabolism Undergoes oxidative metabolism taylorandfrancis.comresearchgate.netnih.govCytochrome P-450-dependent oxidases researchgate.net
Thermal Degradation Stable rsc.orgN/A
Acid/Base/Neutral Hydrolysis Labile rsc.orgFormation of various degradation products rsc.org
Oxidative Stress Labile rsc.orgFormation of various degradation products rsc.org
Photolytic Stress Labile rsc.orgFormation of various degradation products rsc.org

Synthetic Pathways and Stereoselective Preparation of Bambuterol Hydrochloride Enantiomers

Chemical Synthesis Methodologies for Racemic Bambuterol (B1223079)

The synthesis of racemic bambuterol hydrochloride is a multi-step process that begins with the protection of the phenolic hydroxyl groups of a suitable starting material, followed by the introduction of the amino alcohol side chain. A common synthetic route starts from 3',5'-dihydroxyacetophenone (B130839). wikipedia.org

The synthesis can be outlined as follows:

Carbamoylation: The initial step involves the reaction of 3',5'-dihydroxyacetophenone with dimethylcarbamoyl chloride. This reaction protects the two phenolic hydroxyl groups by converting them into dimethylcarbamate (B8479999) esters, yielding 5-acetyl-1,3-phenylene bis(dimethylcarbamate). wikipedia.org

Halogenation: The subsequent step is a bromination of the acetyl group. The intermediate from the previous step is treated with bromine to form 5-(bromoacetyl)-1,3-phenylene bis(dimethylcarbamate). wikipedia.org

Amination: The bromoacetyl derivative is then reacted with a suitable amine, such as N-(tert-butyl)benzylamine, to introduce the amino group. wikipedia.org

Reduction and Deprotection: Finally, a reduction step, often through catalytic hydrogenation, simultaneously reduces the ketone to a hydroxyl group and removes the benzyl (B1604629) protecting group from the amine, yielding racemic bambuterol. wikipedia.org The resulting free base is then typically converted to the hydrochloride salt.

This synthetic pathway provides a mixture of both (R)- and (S)-enantiomers, which then requires resolution if the individual enantiomers are desired.

Asymmetric Synthesis of (S)-Bambuterol Hydrochloride

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure forms of bambuterol. As the (S)-enantiomer of bambuterol is metabolized to the active (R)-terbutaline, its synthesis is of particular importance. Methodologies for the asymmetric synthesis of bambuterol enantiomers can be broadly categorized into two approaches: chiral resolution of a racemic mixture and direct asymmetric synthesis.

Several strategies have been developed for the stereocontrolled synthesis of bambuterol enantiomers. One prominent method involves the use of chiral reducing agents to achieve an enantioselective reduction of a prochiral ketone intermediate.

A reported asymmetric synthesis of (R)-bambuterol hydrochloride, which can be adapted for the (S)-enantiomer by using the opposite enantiomer of the chiral reagent, starts with 1-(3,5-dihydroxyphenyl)ethanone. researchgate.net The key steps are:

Esterification of the starting material with dimethylcarbamic chloride. researchgate.net

Bromination with copper (II) bromide. researchgate.net

The crucial stereoselective step is the asymmetric reduction of the resulting carbonyl group. This has been achieved with high efficiency using a chiral borane (B79455) reagent, such as (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Chloride™). This reagent facilitates the formation of the desired stereocenter with a high degree of enantioselectivity. researchgate.net

Subsequent epoxide ring closure with sodium hydroxide, followed by ring-opening with tert-butylamine, yields the target enantiomer of bambuterol with a reported enantiomeric excess of up to 99%. researchgate.net

Another approach to obtaining enantiomerically pure bambuterol is through the resolution of a racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent. For instance, rac-bambuterol can be separated via diastereoisomeric salt formation with o-chloromandelic acid. wiley.com The differing solubilities of the resulting diastereomeric salts allow for their separation by crystallization, after which the desired enantiomer of bambuterol can be recovered.

Biocatalysis presents another avenue for the stereoselective synthesis of bambuterol. The asymmetric reduction of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone using whole cells of the yeast Williopsis californica has been explored for the synthesis of (R)-bambuterol. researchgate.net This method leverages the stereospecificity of microbial enzymes to produce the chiral alcohol intermediate with high enantiopurity.

Strategy Chiral Reagent/Method Key Transformation Reported Enantiomeric Excess (e.e.)
Asymmetric Reduction(-)-B-chlorodiisopinocamphenylboraneReduction of a prochiral ketoneUp to 99% researchgate.net
Chiral Resolutiono-chloromandelic acidDiastereomeric salt formation>99% wiley.com
BiocatalysisWilliopsis californica JCM 3600Asymmetric reduction of an α-chloro ketoneHigh enantioselectivity researchgate.net

The determination of the enantiomeric excess (e.e.) and optical purity of bambuterol enantiomers is a critical aspect of their synthesis and characterization. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Several studies have demonstrated the successful enantioseparation of bambuterol using polysaccharide-based chiral columns. The amylose-based Chiralpak AD column has been shown to be particularly effective for the direct separation of bambuterol enantiomers. nih.govdrugbank.com The mobile phase composition is systematically optimized to achieve the best resolution between the (R)- and (S)-enantiomers. nih.gov

The validation of these HPLC methods confirms their selectivity and precision, with a linear response of the detector for both enantiomers, allowing for accurate quantification of the enantiomeric excess. nih.gov In addition to HPLC, other analytical techniques such as circular dichroism spectroscopy have been used to investigate the optical properties and confirm the absolute configuration of the bambuterol enantiomers. researchgate.net

Analytical Method Stationary Phase/Column Application
Chiral HPLCChiralpak AD (amylose-based)Enantioseparation and e.e. determination nih.govdrugbank.com
Chiral HPLCChirobiotic V (vancomycin-based)Tested for enantioseparation nih.gov
Circular DichroismNot applicableInvestigation of optical properties and absolute configuration researchgate.net

Stereoselective Synthesis of Active Metabolites (e.g., (R)-Terbutaline)

Bambuterol is a prodrug that is hydrolyzed in the body to its active metabolite, terbutaline (B1683087). nih.gov The bronchodilatory effects are primarily attributed to the (R)-enantiomer of terbutaline. Therefore, the stereoselective synthesis of (R)-terbutaline is also a significant area of research.

One established method for the stereoselective synthesis of (R)-terbutaline starts from optically active (R)-cyanohydrins. acs.org This approach involves the following key steps:

Preparation of an O-protected (R)-cyanohydrin from the corresponding benzaldehyde (B42025). The use of certain protecting groups on the benzaldehyde substrate allows for high conversion and excellent optical yields (>98% e.e.). acs.org

A Ritter reaction is employed for N-tertiary butylation to form an amide. acs.org

Hydrogenation of the amide yields the corresponding amino alcohol. acs.org

Another innovative approach is the use of recyclable catalytic asymmetric transfer hydrogenation (RCATH) in ionic liquids. jst.go.jp This "green chemistry" method can be used to synthesize optically active (R)-terbutaline from a protected chloroketone precursor, yielding the chiral secondary alcohol intermediate with good yield and enantioselectivity. jst.go.jp This intermediate can then be converted to (R)-terbutaline in a single step without racemization. jst.go.jp

The enantioselective reduction of an α-iminoketone precursor of terbutaline using a borane reducing agent and a chiral 1,3,2-oxazaborole catalyst has also been reported as a viable method for producing (R)-terbutaline with high optical purity. google.com

Synthetic Approach Key Intermediate Chiral Induction Method
Chiral Pool Synthesis(R)-cyanohydrinUse of optically active starting material acs.org
Asymmetric Transfer HydrogenationProtected chloroketoneRecyclable catalytic asymmetric transfer hydrogenation (RCATH) jst.go.jp
Asymmetric Reductionα-iminoketoneChiral 1,3,2-oxazaborole catalyst google.com

Molecular Pharmacology and Cellular Mechanisms of Bambuterol Hydrochloride and Its Metabolites

Prodrug Bioactivation and Enzymatic Hydrolysis Pathways

(S)-Bambuterol hydrochloride is a prodrug that requires metabolic conversion to its active form, terbutaline (B1683087), a potent β2-adrenergic agonist. patsnap.comnih.govwikipedia.org This bioactivation process involves a multi-step enzymatic cascade primarily occurring in the liver and plasma. patsnap.com

The principal enzyme responsible for the hydrolysis of bambuterol (B1223079) is butyrylcholinesterase (BChE), also known as plasma cholinesterase. patsnap.comnih.govmdpi.com BChE catalyzes the sequential hydrolysis of the two dimethylcarbamate (B8479999) groups of the bambuterol molecule. mdpi.comresearchgate.net The initial hydrolysis yields an intermediate monocarbamate metabolite, which is then further hydrolyzed by BChE to release the active drug, terbutaline. mdpi.comresearchgate.net

This enzymatic conversion is a relatively slow process, which contributes to the prolonged duration of action of bambuterol. patsnap.com The rate of hydrolysis can be influenced by genetic variations in the BChE enzyme, potentially affecting the plasma concentrations of terbutaline and the therapeutic response in different individuals. nih.govnih.gov Studies have shown that the hydrolysis is enantioselective, with the (R)-enantiomer of bambuterol and its monocarbamate metabolite being hydrolyzed faster than the corresponding (S)-enantiomers. researchgate.net

Table 1: Key Enzymes in (S)-Bambuterol Hydrochloride Metabolism

Enzyme Role Location Significance
Butyrylcholinesterase (BChE) Primary enzyme for hydrolysis of bambuterol to terbutaline. patsnap.comnih.govmdpi.com Plasma, Liver patsnap.com Rate-limiting step for bioactivation, contributes to long duration of action. patsnap.comresearchgate.net
Cytochrome P450 (CYP) Enzymes Oxidative metabolism of bambuterol to hydroxylated and other metabolites. nih.govnih.gov Liver nih.gov Contributes to the overall metabolic clearance of the prodrug.

Other metabolites identified include hydroxylated forms of bambuterol, which are products of the oxidative metabolism by CYP enzymes. nih.gov The final active metabolite, terbutaline, is the primary mediator of the pharmacological effects of bambuterol. patsnap.comnih.govwikipedia.org The characterization of these metabolites is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of bambuterol.

Table 2: Major Metabolites of (S)-Bambuterol Hydrochloride

Metabolite Formation Pathway Pharmacological Activity
Monocarbamate derivative Hydrolysis by BChE mdpi.comnih.gov Active mdpi.comresearchgate.net
Hydroxylated bambuterol Oxidative metabolism by CYP enzymes nih.gov Not specified
Terbutaline Sequential hydrolysis by BChE mdpi.comresearchgate.net Active β2-adrenergic agonist patsnap.comnih.govwikipedia.org

Ligand-Receptor Interactions and Signal Transduction Cascades

The therapeutic effects of bambuterol are mediated by its active metabolite, terbutaline, which acts as a selective agonist for β2-adrenergic receptors. patsnap.comnih.govyoutube.com

Terbutaline, the active metabolite of bambuterol, exerts its pharmacological effects by binding to and activating β2-adrenergic receptors. patsnap.comnih.govdroracle.ai These receptors are G-protein coupled receptors (GPCRs) predominantly located on the surface of smooth muscle cells in the airways. nih.govyoutube.com The binding of terbutaline to the β2-adrenergic receptor induces a conformational change in the receptor, which in turn activates the associated Gs protein. nih.gov This activation initiates a cascade of intracellular signaling events that ultimately lead to the relaxation of bronchial smooth muscle and bronchodilation. droracle.aiwikipedia.org

The activation of the Gs protein by the terbutaline-bound β2-adrenergic receptor leads to the stimulation of the enzyme adenylyl cyclase. nih.govdroracle.aidrugbank.com Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govcusabio.comyoutube.com

The resulting increase in intracellular cAMP levels acts as a second messenger, activating protein kinase A (PKA). cusabio.comyoutube.comnih.gov PKA, in turn, phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. wikipedia.org This cascade of events ultimately results in the relaxation of airway smooth muscle, leading to bronchodilation. droracle.aiwikipedia.org

Downstream Cellular Effects (e.g., Myosin Light-Chain Kinase Inhibition, Smooth Muscle Relaxation)

(S)-Bambuterol hydrochloride is a prodrug that undergoes metabolism to its active form, (S)-terbutaline. The pharmacological effects of (S)-terbutaline, a beta-2 adrenergic receptor agonist, are primarily mediated through a well-defined signal transduction pathway that culminates in the relaxation of smooth muscle, particularly in the airways. drugbank.com

Upon binding of (S)-terbutaline to beta-2 adrenergic receptors on the surface of smooth muscle cells, a conformational change in the receptor is induced. This activates the associated Gs alpha subunit of the G protein, which in turn stimulates the enzyme adenylyl cyclase. drugbank.com Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.com

The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). drugbank.com Activated PKA plays a crucial role in the downstream cellular effects by phosphorylating several intracellular proteins. A key target of PKA in the context of smooth muscle relaxation is the myosin light-chain kinase (MLCK). drugbank.com Phosphorylation of MLCK by PKA leads to its inactivation. drugbank.com

Myosin light-chain kinase is a pivotal enzyme in the process of smooth muscle contraction. It is responsible for phosphorylating the regulatory light chain of myosin II, a necessary step for the interaction of myosin with actin and subsequent muscle contraction. Therefore, the inactivation of MLCK by the (S)-terbutaline-induced signaling cascade prevents the phosphorylation of the myosin light chain. This, in conjunction with the action of myosin light-chain phosphatase, which dephosphorylates the myosin light chain, leads to a decrease in the interaction between actin and myosin filaments. drugbank.com The ultimate result of this molecular cascade is the relaxation of the smooth muscle tissue. drugbank.com

Enantioselective Pharmacological Activity and Differential Receptor Binding

The pharmacological activity of bambuterol's active metabolite, terbutaline, is highly enantioselective. The two enantiomers, (R)-terbutaline and (S)-terbutaline, exhibit significantly different potencies in their ability to induce smooth muscle relaxation.

Research has demonstrated that the (R)-enantiomer of terbutaline is the eutomer, meaning it is the pharmacologically more active enantiomer. In contrast, the (S)-enantiomer is considered the distomer, exhibiting substantially lower potency. Studies on isolated guinea pig trachea have shown that (S)-terbutaline is approximately 1,000 times less potent than (R)-terbutaline in inhibiting cholinergic-induced contractions and producing smooth muscle relaxation.

This marked difference in pharmacological activity is attributed to differential binding and/or efficacy at the beta-2 adrenergic receptor. While specific binding affinity values (such as Ki or Kd) for (S)-terbutaline at the human beta-2 adrenoceptor are not extensively detailed in the available literature, the significant disparity in potency strongly suggests a lower affinity or intrinsic efficacy of the (S)-enantiomer for the receptor compared to the (R)-enantiomer. The stereochemical configuration of the chiral center in terbutaline is critical for its interaction with the binding site of the beta-2 adrenergic receptor.

Enantioselective Activity of Terbutaline in Guinea Pig Trachea

Enantiomer Relative Potency in Smooth Muscle Relaxation
(R)-Terbutaline ~1000x more potent
(S)-Terbutaline ~1000x less potent

Enzymatic Inhibition and Biological System Interactions

Kinetics and Mechanisms of Cholinesterase Inhibition by Bambuterol (B1223079) Enantiomers

Bambuterol functions as a pseudo-substrate inhibitor of cholinesterases. The mechanism involves a time- and concentration-dependent interaction where the carbamate (B1207046) moiety of bambuterol is transferred to the active site of the enzyme, resulting in a carbamylated, temporarily inactive enzyme. This carbamylated enzyme adduct is unstable and undergoes hydrolysis, which restores the enzyme's activity. This process classifies the inhibition as reversible. mdpi.commdpi.com The active metabolite of bambuterol, terbutaline (B1683087), also interacts with butyrylcholinesterase (BChE) variants through competitive reversible inhibition. tandfonline.comtandfonline.com

The inhibition by bambuterol is also described as noncompetitive after a preincubation period, which is necessary to achieve maximum inhibition.

(S)-Bambuterol demonstrates a remarkable selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). Research indicates that both enantiomers of bambuterol inhibit BChE approximately 8000 times faster than they inhibit AChE. nih.gov This high selectivity is attributed to differences in the active sites of the two enzymes. The active site gorge of BChE is larger and more accommodating than that of AChE, which allows for a better fit and more efficient carbamylation by the bambuterol molecule. Specifically, residues such as leucine (B10760876) 295 and alanine (B10760859) 337 in BChE are considered crucial for this high selectivity. nih.gov

Studies have reported IC50 values that highlight this selectivity, with an IC50 for BChE in the nanomolar range (3 x 10⁻⁹ M) and for AChE in the micromolar range (3 x 10⁻⁵ M). nih.govnih.gov This significant difference in inhibitory potency underscores the targeted action of bambuterol towards BChE.

EnzymeReported IC50 ValueSelectivity Factor (approx.)
Butyrylcholinesterase (BChE)3 x 10-9 M~10,000-fold
Acetylcholinesterase (AChE)3 x 10-5 M

The rate of hydrolysis and inhibition by bambuterol is significantly influenced by genetic variations in the BChE enzyme. tandfonline.com Several genetic variants of BChE have been identified, including the usual (U), atypical (A), fluoride-resistant (F), Kalow (K), and silent (S) variants. tandfonline.comnih.gov These variants exhibit different affinities and hydrolysis rates for bambuterol.

Notably, individuals homozygous for the atypical BChE gene (AA) show a much lower affinity for bambuterol compared to those with the usual genotype (UU). nih.gov The inhibition rate constant for the atypical variant is approximately 50-fold lower than that for the usual variant. tandfonline.comtandfonline.com Despite this reduced affinity, individuals with the atypical enzyme are still able to produce the active metabolite, terbutaline, as efficiently as those with the normal enzyme, suggesting that other metabolic pathways may play a more significant role in these individuals. nih.gov

The rate of inhibition by bambuterol enantiomers is consistently higher for the (R)-enantiomer across all studied BChE variants, being about five times faster than the (S)-enantiomer. researchgate.net

BChE Variant (Homozygous)Inhibition Rate Constant Range (min-1µM-1) for BambuterolRelative Affinity Compared to Usual (UU) Variant
Usual (UU)4.4High
Atypical (AA)0.085Low (~50-fold lower inhibition rate)
Fluoride-resistant (FF)Data within the specified rangeIntermediate
Kalow (KK)Data within the specified rangeIntermediate

The hydrolysis of bambuterol, a bis-dimethylcarbamate, occurs in a sequential manner. The first step, catalyzed by BChE, removes one of the dimethylcarbamate (B8479999) groups to form a monocarbamate metabolite (MONO). mdpi.comnih.gov This MONO metabolite is not an inert intermediate; it actively contributes to the sustained inhibition of BChE. nih.gov

Although the enzyme inhibition rates of the (R)- and (S)-monocarbamate metabolites are significantly slower (approximately 15-fold) than their parent bambuterol enantiomers, they still produce a significant level of BChE inhibition. nih.gov The hydrolysis of the monocarbamate enantiomers enhances the inhibitory power of the bambuterol enantiomers, with a 12.5% increase for the (S)-enantiomer, and extends the duration of inhibition by more than one hour. researchgate.netnih.gov This sustained inhibition by the monocarbamate metabolite is a key factor in the long duration of action of bambuterol. researchgate.net Furthermore, the hydrolysis of the monocarbamate to the active drug, terbutaline, is the rate-limiting step in this metabolic conversion. nih.gov

Modulation of Other Metabolic Enzymes (e.g., P-glycoprotein, CYP3A4 interplay)

Information regarding the direct experimental investigation of (S)-bambuterol hydrochloride's interaction with P-glycoprotein (P-gp) and cytochrome P450 3A4 (CYP3A4) is limited. Computational predictions from databases suggest that bambuterol is not an inhibitor of P-glycoprotein or a substrate for CYP3A4. However, these are predictive data and lack confirmation from direct experimental studies.

There is a recognized interplay between P-gp and CYP3A4, as many substrates and inhibitors are shared between this transporter and enzyme. washington.edu This relationship often complicates the prediction of drug-drug interactions. Given the absence of specific in vitro or in vivo studies on (S)-bambuterol's interaction with these systems, its potential to act as a substrate or inhibitor remains to be experimentally determined.

Preclinical Investigation of Therapeutic Potential and Mechanism Based Research

In Vitro Pharmacological Efficacy Studies

The bronchodilatory effect of bambuterol (B1223079) is mediated by its active metabolite, terbutaline (B1683087), which relaxes airway smooth muscle. In vitro studies using isolated tissue preparations have been crucial in elucidating this mechanism.

In a study utilizing isolated rat tracheal smooth muscle, the direct effects of both bambuterol and its active metabolite terbutaline were compared nih.gov. When the tracheal preparations were pre-contracted with 10⁻⁶ M methacholine, terbutaline elicited a clear dose-dependent relaxation response at concentrations of 10⁻⁶ M and higher nih.gov. This demonstrates the direct β₂-adrenoceptor agonist activity of terbutaline on airway smooth muscle.

Conversely, bambuterol itself did not induce relaxation under the same conditions. In fact, at a concentration of 10⁻⁴ M, bambuterol caused a significant further contraction of the methacholine-treated tissue nih.gov. This finding underscores bambuterol's nature as a prodrug, which requires metabolic conversion to the active terbutaline to exert its bronchodilatory effect and lacks intrinsic relaxant activity in this model. However, both bambuterol and terbutaline were found to inhibit electrically induced spike contractions in the tracheal muscle, suggesting a potential influence on neuronal pathways or a different mode of action under electrical field stimulation nih.gov.

Table 1: Effects of Terbutaline and Bambuterol on Isolated Rat Tracheal Smooth Muscle Pre-contracted with Methacholine (10⁻⁶ M)
CompoundConcentrationObserved EffectReference
Terbutaline≥ 10⁻⁶ MRelaxation nih.gov
Bambuterol10⁻⁴ MFurther Contraction nih.gov

Beyond direct bronchodilation, β₂-adrenoceptor agonists possess anti-inflammatory properties, including the stabilization of immune cells like mast cells. Beta-2 agonists are recognized as potent inhibitors of mast cell degranulation in vitro nih.gov. The activation of β₂-adrenoceptors on mast cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits the release of pro-inflammatory mediators such as histamine, prostaglandins, and leukotrienes.

Preclinical evidence strongly supports the ability of terbutaline, the active metabolite of bambuterol, to inhibit mediator release. Studies have demonstrated that terbutaline can effectively inhibit allergen-induced histamine release from mast cells in vitro nih.gov. Further investigations involving intradermal injection in human subjects, which mimics a localized preclinical model, showed that terbutaline significantly reduced allergen-induced histamine release and prostaglandin D2 (PGD₂) synthesis nih.gov. This local application of terbutaline in micromolar concentrations proved to be a potent inhibitor of immediate allergic reactions, primarily through the inhibition of mast cell degranulation nih.gov. These findings confirm that after conversion from bambuterol, terbutaline can exert a stabilizing effect on mast cells, preventing the release of bronchoconstrictor and inflammatory mediators.

Animal Models for Respiratory Physiology and Pathology

Animal models are indispensable for evaluating the efficacy of potential asthma therapies in a complex physiological system. Common models include chemically-induced bronchospasm and allergen-induced airway inflammation.

Histamine-induced Bronchospasm: Histamine is a key mediator released from mast cells during an allergic reaction, causing potent contraction of airway smooth muscle. The guinea pig is a frequently used model as its airways are highly sensitive to histamine, mimicking the bronchoconstriction seen in asthma mdpi.com. While direct studies evaluating bambuterol in this specific model are not prevalent in the reviewed literature, the known pharmacology of its active metabolite, terbutaline, allows for strong predictions. As a potent β₂-agonist, terbutaline would be expected to act as a functional antagonist to histamine, relaxing the airway smooth muscle and reversing or preventing bronchoconstriction. This is supported by studies on other β₂-agonists, like salbutamol, which have been shown to speed the reversal of histamine-induced bronchoconstriction nih.gov.

A key feature of bambuterol's design is its pharmacokinetic profile, which promotes targeted delivery of the active drug to the lungs. Animal studies have demonstrated that following administration, bambuterol shows a high distribution to lung tissue, while its distribution to other tissues such as skeletal muscle and the myocardium is negligible nih.gov. This preferential accumulation enhances the therapeutic selectivity of the drug nih.gov.

The lung is not merely a site of accumulation but also a site of metabolic activation. Studies using isolated, perfused, and ventilated guinea pig lungs have provided direct evidence of localized biotransformation nih.govnih.gov. In these ex vivo experiments, a significant uptake of radiolabeled bambuterol into the lung tissue was observed. Subsequent analysis of the lung effluent revealed that bambuterol undergoes both oxidative and hydrolytic metabolism directly within the lung nih.gov. The primary metabolites identified were hydroxylated bambuterol and the monocarbamate derivative, with traces of the active drug, terbutaline, also being formed nih.gov. This demonstrates that the lung tissue is equipped with the necessary enzymes, such as butyrylcholinesterase, to initiate the conversion of the bambuterol prodrug into its active form, contributing to its sustained local action nih.gov.

Table 2: Biotransformation of Bambuterol in Isolated Perfused Guinea Pig Lung
Parent CompoundMetabolites Identified in Lung TissueMetabolic ProcessesReference
³H-BambuterolHydroxylated bambuterolOxidative nih.gov
Monocarbamate derivativeHydrolytic
Terbutaline (traces)Hydrolytic

Exploratory Research in Non-Respiratory Therapeutic Areas

The preclinical and clinical development of bambuterol has been overwhelmingly focused on its utility as a bronchodilator for the treatment of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD). Its design as a lung-targeting prodrug of the β₂-agonist terbutaline has guided its investigation toward pulmonary applications. A review of available preclinical literature reveals a scarcity of studies exploring the therapeutic potential of (S)-Bambuterol hydrochloride or racemic bambuterol in non-respiratory disease areas. The research has remained concentrated on leveraging its primary mechanism of action within the airways.

Neuroprotective Effects in Alzheimer's Disease Models

Extensive literature searches did not yield specific studies investigating the neuroprotective effects of the (S)-enantiomer of bambuterol hydrochloride in Alzheimer's disease models. Research has predominantly focused on the racemic mixture of bambuterol or its (R)-enantiomer. The following subsections detail the areas where specific data for (S)-Bambuterol hydrochloride is currently unavailable.

There is a lack of available scientific literature detailing in cellulo (in vitro) studies conducted specifically on (S)-Bambuterol hydrochloride to assess its effects on amyloid-beta (Aβ) peptide intoxication and the hyperphosphorylation of Tau protein, which are key pathological hallmarks of Alzheimer's disease. Studies published to date have examined the effects of racemic bambuterol, demonstrating that the compound can exhibit neuroprotective activities, reduce Tau hyperphosphorylation, and preserve synapses in rat hippocampal neuronal cultures intoxicated with Aβ peptides nih.govnih.gov. However, these findings have not been specifically attributed to the (S)-enantiomer.

Similarly, there is no specific preclinical in vivo data available for (S)-Bambuterol hydrochloride concerning its efficacy in synapse preservation and the enhancement of cognitive function in animal models of Alzheimer's disease. In vivo studies have been conducted on the racemic form of bambuterol, where intranasal administration to mice intoxicated with Aβ peptides was shown to prevent long-term spatial memory impairment and have beneficial effects on neuronal survival and synapse preservation nih.govnih.gov. Another study highlighted that the administration of (R)-bambuterol rescued age-related spatial memory decline in mice nih.gov. The specific contribution of the (S)-enantiomer to these observed effects has not been elucidated in the available research.

Comparative Preclinical Efficacy of Bambuterol Enantiomers

While direct comparative studies on the neuroprotective efficacy of bambuterol enantiomers in Alzheimer's models are scarce, research has been conducted on their differential inhibition of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease pathology.

Bambuterol acts as a prodrug and its effects are linked to its inhibition of BChE and the subsequent release of its active metabolite, terbutaline. The two enantiomers of bambuterol, (R)-bambuterol and (S)-bambuterol, exhibit different potencies in BChE inhibition. Preclinical research indicates a clear preference for the (R)-enantiomer in inhibiting BChE activity. The inhibition rate constants for (R)-bambuterol are reported to be approximately five times higher than those for (S)-bambuterol nih.gov. This suggests that the (S)-enantiomer is a significantly less potent inhibitor of BChE compared to its (R)-counterpart.

This disparity in BChE inhibition is a critical factor in considering the potential therapeutic efficacy of the individual enantiomers in the context of Alzheimer's disease, as BChE inhibition is a key mechanism through which bambuterol is thought to exert its neuroprotective effects slas-discovery.org.

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (S)-Bambuterol hydrochloride, enabling both the separation of the enantiomers and their quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently utilized techniques.

HPLC is a versatile and widely adopted method for the analysis of bambuterol (B1223079). Its application ranges from routine quality control to complex bioanalytical studies, with various modes and column technologies being employed to achieve desired separation goals.

Reversed-phase HPLC (RP-HPLC) is a primary tool for the analysis of bambuterol and its related compounds. In this technique, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. The retention of bambuterol is governed by its hydrophobic interactions with the stationary phase.

To enhance the retention and improve the peak shape of ionic or highly polar analytes like bambuterol, ion-pair chromatography can be employed. This method involves adding an ion-pairing reagent to the mobile phase, which has a charge opposite to the analyte. The reagent forms a neutral ion pair with the analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column.

Gradient elution is frequently used in the analysis of bambuterol, especially in complex matrices or when analyzing it alongside its metabolites. This approach involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the concentration of the organic solvent. This allows for the efficient elution of compounds with a wide range of polarities, shortening analysis time and improving peak resolution. For instance, a gradient reverse-phase HPLC method was developed for the simultaneous determination of bambuterol hydrochloride and montelukast (B128269) sodium in tablet dosage forms.

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine utilized a C18 column under gradient elution with a mobile phase consisting of methanol (B129727) and water containing 5 mM ammonium (B1175870) acetate (B1210297).

Table 1: Example of a Gradient RP-HPLC Method for Bambuterol Analysis

ParameterCondition
Column C18
Mobile Phase A: Water with 5 mM ammonium acetateB: Methanol
Elution Mode Gradient
Flow Rate 0.6 mL/min
Detection Tandem Mass Spectrometry (MS/MS)

Since bambuterol is a chiral compound, separating its enantiomers is crucial for pharmacological and clinical studies. Chiral HPLC is the definitive method for achieving this separation and assessing the enantiomeric purity of (S)-Bambuterol hydrochloride. This is accomplished using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.

Several studies have focused on developing suitable HPLC methods for the direct separation of bambuterol enantiomers. The most effective separations have been achieved on polysaccharide-based chiral columns, such as those derived from amylose (B160209) and cellulose (B213188). For bambuterol, the amylose-based Chiralpak AD column has proven to be particularly convenient and effective. Another successful approach utilized an Astec Chirobiotic T column for the simultaneous chiral analysis of bambuterol, its intermediate monocarbamate bambuterol, and its active drug terbutaline (B1683087) in human plasma.

The mobile phase composition is systematically studied to optimize the separation. Validation of these methods demonstrates their selectivity and precision, with a linear response from the detector for both enantiomers.

Table 2: Chiral HPLC Systems for Bambuterol Enantioseparation

ParameterMethod 1Method 2
Chiral Column Amylose-based Chiralpak ADAstec Chirobiotic T
Mobile Phase Isocratic elution with methanol and water with 20mM ammonium acetate and 0.005% (v/v) formic acidN/A
Flow Rate 0.6 mL/minN/A
Application Enantiomeric resolution and purity assessmentSimultaneous chiral analysis in human plasma

Beyond analytical scale separation, preparative HPLC is employed to isolate pure enantiomers of bambuterol in sufficient quantities for further pharmacological and toxicological evaluation. The principles are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput.

A study successfully used a Chiralpak AD column for the preparative separation of bambuterol enantiomers. This allowed for the isolation of the individual (R)- and (S)-enantiomers, which were then used to study their stereoselective inhibition of human cholinesterases. This highlights the critical role of preparative HPLC in providing the pure enantiomers needed for in-depth biological research.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of bambuterol, particularly in the context of doping control and forensic analysis. This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

For GC-MS analysis, volatile and thermally stable derivatives of the analyte are typically required. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification and quantification of the compound. The detection of bambuterol and its metabolite terbutaline in urine samples for routine doping analysis has been accomplished using GC-MS.

High-Performance Liquid Chromatography (HPLC) Systems

Mass Spectrometry (MS) Applications in Drug Research

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool in modern drug research for the highly sensitive and selective quantification of drugs and their metabolites in biological fluids.

For bambuterol analysis, LC-MS/MS methods have been developed for its determination in human plasma. These methods typically involve a simple liquid-liquid extraction to prepare the plasma samples. The analysis is often performed on a triple quadrupole tandem mass spectrometer, which provides excellent specificity and sensitivity.

The technique operates in modes such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte are monitored. This allows for the quantification of the analyte even at very low concentrations, with lower limits of quantification reported in the picogram per milliliter (pg/mL) range for bambuterol enantiomers in human plasma. For example, a sensitive LC-MS/MS method for the chiral analysis of bambuterol in human plasma reported a lower limit of quantification of 25.00 pg/mL for the bambuterol enantiomers. These methods are shown to be accurate, robust, and suitable for pharmacokinetic studies.

Table 3: LC-MS/MS Method Parameters for Bambuterol Quantification in Human Plasma

ParameterConditionReference
Instrumentation Triple quadrupole tandem mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
Sample Preparation Liquid-liquid extraction
Lower Limit of Quantification 0.05 ng/mL
Linear Range 0.05-4.0 ng/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma and Urine Analysis

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous determination of bambuterol and its active metabolite, terbutaline, in human plasma and urine. semanticscholar.orgnih.gov This technique is essential for pharmacokinetic studies due to its high specificity and low detection limits.

In a typical application, plasma samples are prepared through liquid-liquid extraction, often using ethyl acetate, to isolate the analytes from matrix components. semanticscholar.orgnih.gov Chromatographic separation is achieved on a C18 column with a gradient elution mobile phase, commonly consisting of methanol and an aqueous solution containing an additive like ammonium acetate to improve ionization. semanticscholar.orgresearchgate.net

Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. semanticscholar.orgnih.gov The high sensitivity of this method allows for a lower limit of quantification (LLOQ) as low as 10.00 pg/mL for bambuterol in plasma and 20.00 pg/mL in urine. semanticscholar.orgresearchgate.net The method demonstrates good precision, with intra- and inter-day variations being less than 12.7% for plasma and 8.6% for urine. semanticscholar.org The short analytical runtime, often under 6 minutes per sample, makes this method suitable for high-throughput analysis. semanticscholar.org

Table 1: LC-MS/MS Method Parameters for (S)-Bambuterol hydrochloride Analysis in Human Plasma and Urine

ParameterDetails
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological Matrices Plasma, Urine
Sample Preparation Liquid-Liquid Extraction (e.g., with Ethyl Acetate)
Chromatographic Column C18
Mobile Phase Gradient elution with Methanol and aqueous Ammonium Acetate
Ionization Source Electrospray Ionization (ESI), Positive Mode
Lower Limit of Quantification (Plasma) 10.00 pg/mL
Lower Limit of Quantification (Urine) 20.00 pg/mL
Precision (Intra- & Inter-day) <12.7% (Plasma), <8.6% (Urine)

Ultra High Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for Metabolite Identification

For the structural elucidation and identification of metabolites, high-resolution mass spectrometry is employed. A combined analytical approach using Ultra High Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is particularly effective for identifying the major metabolites of bambuterol in biological samples like human plasma and urine. thermofisher.com

UHPLC provides rapid and high-resolution separation of the parent compound from its metabolites. thermofisher.com The QTOF mass spectrometer offers high mass accuracy and resolution, which is critical for determining the elemental composition of unknown compounds. researchgate.net This capability allows for the confident identification of metabolites by comparing their accurate mass measurements and fragmentation patterns with those of the parent drug. thermofisher.comnih.gov The use of QTOF-MS provides valuable fragmentation information that aids in the structural characterization of metabolic products. nih.gov For instance, a hydrophilic interaction ultra-performance liquid chromatography (HILIC-UPLC) method coupled with tandem mass spectrometry has been developed for the simultaneous determination of bambuterol and its two primary metabolites, monocarbamate bambuterol and terbutaline, in human plasma. sigmaaldrich.comdrugbank.com

Selected Reaction Monitoring (SRM) Mode for Quantitative Analysis

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive quantitative technique used in tandem mass spectrometry. It is the standard mode for the quantitative analysis of bambuterol and its metabolites in complex biological matrices. researchgate.net

In SRM, the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the molecular ion of (S)-Bambuterol), which then undergoes collision-induced dissociation in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) is then set to select a specific product ion that is characteristic of the precursor. This specific precursor-to-product ion transition is monitored over time. The high selectivity of monitoring a specific transition significantly reduces chemical noise and matrix interference, leading to enhanced sensitivity and accurate quantification, even at very low concentrations. This method is integral to the LC-MS/MS assays used for pharmacokinetic studies of bambuterol. nih.govresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the quantification and structural characterization of (S)-Bambuterol hydrochloride.

Ultraviolet (UV) Spectrophotometry for Quantification

Ultraviolet (UV) spectrophotometry is a simple, rapid, and economical method for the quantification of bambuterol hydrochloride in bulk drug and pharmaceutical formulations. nih.govsigmaaldrich.com The method is based on the measurement of the absorbance of the compound in a suitable solvent.

Bambuterol hydrochloride exhibits maximum absorbance (λmax) at approximately 264 nm in distilled water and various buffer systems (pH 1.2, 6.8, and 7.4). nih.govresearchgate.net In ethanol (B145695) (90% v/v) and isopropyl alcohol, the λmax is observed at 265 nm. nih.govresearchgate.net The method demonstrates good linearity over various concentration ranges, and the results are validated statistically. nih.govsigmaaldrich.com

Table 2: UV Spectrophotometric Data for Bambuterol hydrochloride

Solvent/Mediumλmax (nm)
Distilled Water264
pH 1.2 Buffer264
pH 6.8 Buffer264
pH 7.4 Buffer264
90% v/v Ethanol265
Isopropyl Alcohol (IPA)265

Spectrofluorimetry and Synchronous Spectrofluorimetry

Spectrofluorimetric methods offer high sensitivity for the determination of bambuterol. These methods are based on the native fluorescence of the molecule. In aqueous solutions, bambuterol exhibits fluorescence emission at 298 nm upon excitation at 263 nm.

Synchronous spectrofluorimetry is an advanced technique used to resolve the overlapping spectral bands of bambuterol and its main degradation product or active metabolite, terbutaline. thermofisher.com In this method, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. thermofisher.com This approach simplifies the spectrum and enhances selectivity. thermofisher.com By applying a first-derivative technique to the synchronous fluorescence spectra (at a Δλ of 20 nm), bambuterol can be quantified at 260 nm without interference from terbutaline. thermofisher.com The method is linear over a concentration range of 0.2–6.0 µg/mL for bambuterol. thermofisher.com

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the absolute configuration of chiral molecules like (S)-Bambuterol hydrochloride. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule.

The CD spectrum of a chiral molecule is a unique fingerprint of its three-dimensional structure. Research on the enantiomer, (R)-bambuterol hydrochloride, has utilized CD spectroscopy to investigate its optical properties and confirm its absolute configuration. The spectrum obtained is compared with theoretical calculations or with the spectra of compounds with a known configuration to make the assignment. By observing the Cotton effects in the CD spectrum, the absolute spatial arrangement of the atoms in the (S)-enantiomer can be unequivocally determined.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy serves as a powerful, non-destructive technique for gaining detailed structural information about (S)-Bambuterol hydrochloride in its solid form. Unlike solution-state NMR, ssNMR probes the local atomic environment within a crystalline or amorphous solid, providing insights into polymorphism, molecular conformation, and intermolecular interactions. mdpi.com

Carbon-13 (¹³C) ssNMR spectra have been successfully used to characterize the stable polymorphs of solid bambuterol hydrochloride (BHC). nih.govworktribe.com The resonances in the spectra can be assigned with the aid of corresponding solution-state spectra, allowing for the unambiguous identification of the compound within a solid matrix. nih.gov This technique is sensitive enough to distinguish between different crystalline forms, which is crucial as polymorphs can exhibit different physicochemical properties. nih.gov

Furthermore, ssNMR has been developed into a quantitative tool. A protocol for the quantification of BHC in a pharmaceutical formulation, alongside its active metabolite terbutaline, has been established. nih.govworktribe.com This method typically involves comparing the intensity of a specific resonance from the analyte, such as an aromatic signal of BHC, with that of a reference standard, like the methylene (B1212753) carbons of magnesium stearate (B1226849) included in the formulation. nih.gov Such analyses can be performed on intact, crushed, or ground tablets without discernible differences in the spectra, highlighting the robustness of the technique. nih.govworktribe.com The ability to directly analyze the solid dosage form without dissolution minimizes sample preparation and avoids potential degradation or alteration of the analyte.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer highly sensitive and selective platforms for the detection and quantification of bambuterol hydrochloride. researchgate.net These techniques are often cost-effective and can be adapted for various sample matrices. researchgate.net

Potentiometric Sensors: Novel potentiometric sensors based on carbon paste have been developed for the determination of bambuterol. africaresearchconnects.com One such sensor incorporates carbon nanotubes (CNTs) and uses a bambuterol-tetraphenyl borate (B1201080) ion-pair as the sensing element. africaresearchconnects.com The inclusion of CNTs enhances the sensor's performance, leading to a near-Nernstian slope of 59.3 mV/decade and a very low detection limit of 3.2 × 10⁻⁸ mol L⁻¹. africaresearchconnects.com These sensors demonstrate excellent thermal stability, a long operational life of over four months, and can function effectively across a wide pH range. africaresearchconnects.com

Another approach involves modifying an ion-selective electrode with graphene oxide (GO). rsc.org In this design, a composite of graphene oxide, bambuterol, and sodium tetraphenylboron is used as the electro-active material. rsc.org This GO-modified electrode exhibits a wide linear response range (1.0 × 10⁻¹ to 1.0 × 10⁻⁶ mol L⁻¹), a low limit of detection (3.4 × 10⁻⁷ mol L⁻¹), and a rapid response time of 15 seconds. rsc.org It also shows good selectivity, reproducibility, and a long lifetime of up to 12 weeks, proving its utility for determining bambuterol in real samples like swine urine. rsc.org

Polarography: The electrochemical reduction behavior of bambuterol hydrochloride has been investigated using techniques such as differential pulse polarography, direct current polarography, and cyclic voltammetry. researchgate.net These studies, conducted in universal buffers across a pH range of 2.0 to 12.0, have helped to evaluate kinetic parameters and propose a reduction mechanism. researchgate.net Differential pulse polarography has been developed into a simple and rapid quantitative method for determining bambuterol HCl in pharmaceutical capsules. researchgate.net This method is effective over a concentration range of 1.0x10⁻⁵ M to 1.25x10⁻⁹ M, with a lower detection limit of 1.25x10⁻⁸ M. researchgate.net

Method Development and Validation According to International Guidelines (e.g., ICH)

The development and validation of analytical methods for (S)-Bambuterol hydrochloride are rigorously governed by international guidelines, primarily those from the International Council for Harmonisation (ICH), such as ICH Q2(R2). ijrpr.comnih.goveuropa.eu These guidelines ensure that analytical procedures used for quality control are suitable for their intended purpose, providing a framework for evaluating parameters like specificity, linearity, accuracy, precision, and robustness. europa.eu Various methods, including UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for bambuterol hydrochloride according to these standards. ijrpr.comnih.govresearchgate.net

Specificity, Linearity, Accuracy, Precision, and Robustness

Specificity is the ability of a method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. For chromatographic methods like RP-HPLC and RP-UPLC, specificity is demonstrated by the absence of interference from tablet excipients at the retention time of bambuterol. researchgate.netsphinxsai.com

Linearity establishes the relationship between the concentration of the analyte and the analytical signal. A linear relationship is crucial for accurate quantification.

Accuracy refers to the closeness of the test results to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a sample matrix (spiking).

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day) and intermediate precision (inter-day).

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes validation parameters for a validated RP-UPLC method for the simultaneous estimation of Bambuterol hydrochloride and Montelukast sodium. nih.gov

ParameterBambuterol Hydrochloride (BBM)Montelukast Sodium (MTK)
Linearity Range (µg/mL) 6.25 - 37.56.25 - 37.5
Correlation Coefficient (r²) >0.999>0.999
Accuracy (% Recovery) 99.1 - 100.098.0 - 101.6
Precision (% RSD) <2<2

Data sourced from a study on the simultaneous estimation of Bambuterol hydrochloride and Montelukast sodium in tablets. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijrpr.com The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrpr.comresearchgate.net These parameters are critical for analyzing impurities and for quantification in biological matrices.

The LOD and LOQ for (S)-Bambuterol hydrochloride have been determined using a variety of analytical techniques, as shown in the table below.

Analytical TechniqueLODLOQ
Solid-State NMR 0.5%1.0%
Electrochemical Sensor (CNT-based) 3.2 × 10⁻⁸ mol L⁻¹-
Electrochemical Sensor (GO-based) 3.4 × 10⁻⁷ mol L⁻¹-
Differential Pulse Polarography 1.25 × 10⁻⁸ M-
RP-HPLC 0.175 µg/mL0.525 µg/mL
RP-UPLC (Bulk Drug) 0.04 µg/mL0.12 µg/mL
RP-UPLC (Dosage Form) 0.06 µg/mL0.18 µg/mL
Chemo-fluorimetry 0.082 µg/mL0.246 µg/mL
Quantitative ¹H-NMR 0.21 mg/mL0.64 mg/mL

This table compiles data from multiple sources. nih.govworktribe.comafricaresearchconnects.comrsc.orgresearchgate.netnih.govresearchgate.netekb.egbiomedpharmajournal.org

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification, characterization, and quantification of impurities and degradation products in pharmaceutical substances. biomedres.us This process is mandated by ICH guidelines to ensure the safety and efficacy of the drug product. rsc.org Forced degradation studies are performed to understand the stability of the drug and to generate potential degradation products. rsc.org

Bambuterol has been subjected to forced degradation under various stress conditions, including acidic, basic, neutral hydrolysis, oxidation, and photolysis. rsc.org The compound was found to be stable under thermal stress but labile under other conditions. rsc.org These studies led to the formation of 12 distinct degradation products (DPs). rsc.org

Acid and Neutral Hydrolysis: Generated four degradation products (DP-1, DP-3, DP-4, DP-11). rsc.org

Base Hydrolysis: Formed five degradation products (DP-3, DP-4, DP-6, DP-8, DP-11). rsc.org

Oxidative Conditions: Resulted in six degradation products (DP-2, DP-4, DP-5, DP-7, DP-9, DP-11). rsc.org

Photolytic Study: Also produced six degradation products (DP-2, DP-4, DP-5, DP-8, DP-10, DP-12). rsc.org

Advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry-Time of Flight (LCMS-QTOF) are crucial for characterizing degradation products formed in very small quantities. rsc.orgresearchgate.net For major degradation products, isolation via semi-preparative HPLC is performed, followed by structural elucidation using 1D and 2D-NMR techniques (¹H NMR, ¹³C NMR, DEPT, COSY). rsc.orgresearchgate.net Known pharmacopeial and non-pharmacopeial impurities of Bambuterol Hydrochloride, such as Impurity A (Terbutaline), Impurity B, Impurity D, and Impurity E, are used as reference standards in these analyses. pharmaffiliates.compharmaffiliates.com

Structure Activity Relationship Sar and Drug Design Principles

Correlation Between Molecular Structure and Prodrug Hydrolysis Rate

Bambuterol (B1223079) is a bis-dimethylcarbamate prodrug of terbutaline (B1683087), designed to be gradually hydrolyzed to release the active drug, thereby ensuring a prolonged therapeutic effect. The rate of this hydrolysis is a critical factor in its pharmacokinetic profile and is intrinsically linked to its molecular structure. The primary enzyme responsible for the hydrolytic conversion of bambuterol is butyrylcholinesterase (BChE), found in plasma and various tissues. nih.govresearchgate.net

The hydrolysis occurs in a two-step process, first yielding an intermediate monocarbamate metabolite and then the active drug, terbutaline. researchgate.net The carbamate (B1207046) groups in the bambuterol structure are crucial for its stability and controlled hydrolysis. Carbamates of N,N-disubstituted phenols, like bambuterol, are chemically more stable against spontaneous hydrolysis compared to those of N-monosubstituted phenols. researchgate.net This inherent stability protects the prodrug from rapid, premature breakdown and first-pass metabolism, contributing to its long-acting nature. researchgate.net

The rate of enzymatic hydrolysis by BChE is significantly influenced by the stereochemistry of bambuterol. Studies have demonstrated that the hydrolysis is enantioselective, with the (R)-enantiomer being hydrolyzed approximately four to five times faster than the (S)-enantiomer. researchgate.netnih.gov This difference in hydrolysis rate means that the formation of the active metabolite, terbutaline, is slower from (S)-bambuterol compared to its (R)-counterpart. The kinetics of this hydrolysis is complex, and the high affinity of bambuterol for BChE plays a key role. nih.gov The interaction is not simple substrate catalysis but involves bambuterol acting as a potent pseudo-substrate inhibitor of BChE. researchgate.netmdpi.com

Table 1: Enantioselective Hydrolysis of Bambuterol by Butyrylcholinesterase (BChE)

Enantiomer Relative Hydrolysis Rate by BChE
(R)-Bambuterol ~4-5 times faster
(S)-Bambuterol Slower

This interactive table is based on findings that demonstrate the preferential and faster hydrolysis of the (R)-enantiomer over the (S)-enantiomer by BChE. researchgate.netnih.gov

Large variations in hydrolysis rates have also been observed across different species, which is attributed to differences in BChE activity. nih.gov For instance, human blood was found to be significantly more active in hydrolyzing bambuterol than rat blood. nih.gov

Stereochemical Requirements for Beta-2 Adrenergic Receptor Agonism and Cholinesterase Inhibition

The pharmacological effects of (S)-bambuterol are dictated by the stereochemistry of both the prodrug itself and its active metabolite, terbutaline. These stereochemical properties determine its efficacy as a β₂-adrenergic agonist and its interaction with cholinesterases.

Beta-2 Adrenergic Receptor Agonism: The therapeutic action of bambuterol is mediated by its active metabolite, terbutaline, which is a potent β₂-adrenergic agonist. nih.gov These agonists act on the β₂-adrenergic receptors in the smooth muscle of the bronchial tree, leading to muscle relaxation, bronchodilation, and relief from bronchospasm. wikipedia.orgnih.govnih.gov The interaction with the β₂-adrenergic receptor is highly stereoselective. It is the (R)-enantiomer of terbutaline that exhibits a significantly higher affinity for the receptor and is responsible for the bronchodilatory effects. The (S)-enantiomer of the active metabolite is less active. Since the hydrolysis of bambuterol produces terbutaline, the stereochemistry of the resulting terbutaline is critical for its agonist activity.

Cholinesterase Inhibition: Bambuterol itself acts as a potent and selective inhibitor of butyrylcholinesterase (BChE), with much lower activity against acetylcholinesterase (AChE). nih.govmdpi.com This inhibition is also stereoselective. Both enantiomers of bambuterol are effective inhibitors, but studies consistently show a preference for the (R)-enantiomer. The inhibition rate constants for (R)-bambuterol are approximately five times higher than those for (S)-bambuterol against human, mouse, and horse BChE. nih.gov Despite the slower inhibition rate, (S)-bambuterol is still a highly selective BChE inhibitor, being at least 8000 times more potent against BChE than AChE. nih.govnih.gov

This selective inhibition of BChE by bambuterol is a key aspect of its design. By inhibiting the enzyme responsible for its own breakdown, bambuterol can modulate its rate of conversion to terbutaline, further contributing to the prolonged duration of action. nih.gov

Table 2: Stereoselectivity of Bambuterol Enantiomers

Target Preferred Enantiomer Relative Potency/Activity
Butyrylcholinesterase (BChE) Inhibition (R)-Bambuterol ~5 times more potent than (S)-Bambuterol
Acetylcholinesterase (AChE) Inhibition (R)-Bambuterol Both enantiomers are weak inhibitors, but (R) is slightly preferred.

This interactive table summarizes the stereochemical preferences for cholinesterase inhibition by bambuterol enantiomers. nih.gov

Strategies for Molecular Modification and Derivative Synthesis

Molecular modification is a fundamental strategy in drug design aimed at improving the pharmacological properties of a lead compound. biomedres.us In the case of bambuterol, several research efforts have focused on synthesizing analogues and derivatives to enhance its therapeutic potential, particularly for applications beyond asthma, such as Alzheimer's disease, where BChE inhibition is a therapeutic target. researchgate.netnih.gov

One major strategy has been to modify the amino part of the bambuterol molecule. The goal of these modifications is often to improve properties like lipophilicity, which could enhance the ability of the compound to cross the blood-brain barrier (BBB), a desirable trait for treating neurodegenerative diseases. researchgate.net For example, Wu and colleagues synthesized a series of bambuterol analogues with different substituents on the amine group to develop potent and selective BChE inhibitors for potential use in Alzheimer's disease. researchgate.net

Another approach involves modifying the carbamate groups. Researchers have explored the impact of the size of the carbamate group and the terminal amino group on the potency and selectivity of BChE inhibition. researchgate.net The synthesis of rivastigmine-bambuterol hybrids represents another innovative strategy. mdpi.com This approach combines structural features of rivastigmine, a dual AChE and BChE inhibitor, with bambuterol to create novel compounds with high selectivity for BChE. mdpi.com One such hybrid, MTR-3, demonstrated high BChE selectivity and potency with the potential for better BBB permeation and a longer duration of action compared to bambuterol. mdpi.com

These synthetic strategies often start with commercially available precursors like 1-(3,5-dihydroxyphenyl)ethanone and involve multi-step chemical reactions to build the desired analogues. nih.gov The resulting compounds are then evaluated for their biological activity, such as their ability to inhibit cholinesterases, and their potential for improved therapeutic profiles. mdpi.comnih.gov

Computational Modeling for Ligand-Receptor Interactions and Enzyme Substrate Specificity

Computational modeling has become an indispensable tool in modern drug discovery, providing insights into the molecular interactions that govern a drug's efficacy and specificity. nih.gov For (S)-bambuterol, computational methods are employed to understand its interactions with its biological targets at an atomic level.

Ligand-Receptor Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of bambuterol's active metabolite, terbutaline, to the β₂-adrenergic receptor. These models help to elucidate the specific amino acid residues in the receptor's binding pocket that interact with the ligand, explaining the basis for its agonist activity and stereoselectivity. Understanding these interactions is crucial for the rational design of new agonists with improved affinity or selectivity. nih.govdrugbank.com

Enzyme Substrate Specificity: Computational studies are particularly valuable for dissecting the interaction between bambuterol and cholinesterases. The high selectivity of bambuterol for BChE over AChE can be attributed to differences in the active sites of these two enzymes. mdpi.comnih.gov Modeling studies have shown that specific amino acid residues, such as leucine (B10760876) 295 and alanine (B10760859) 337 in BChE, are crucial for high bambuterol selectivity. nih.gov By creating mutants of AChE that mimic the BChE active site, researchers have computationally and experimentally confirmed the roles of these residues. nih.gov

Furthermore, computational approaches like Density Functional Theory (DFT) have been used to analyze the structural and reactivity features of the bambuterol hydrochloride molecule itself. researchgate.net These studies provide detailed information on molecular geometry, electronic properties (like HOMO-LUMO energies), and chemical bonding, which are fundamental to understanding its interaction with biological macromolecules. researchgate.net Machine learning models are also emerging as powerful tools for predicting enzyme-substrate specificity on a larger scale, which could accelerate the discovery of new enzymes for prodrug activation or the design of novel prodrugs with tailored activation profiles. nih.govdntb.gov.uamit.edu

Pharmacokinetics and Biopharmaceutics in Preclinical Development

Absorption Characteristics and Bioavailability Factors

(S)-Bambuterol hydrochloride, as a prodrug, is designed for oral administration, after which it is absorbed through the gastrointestinal tract. nih.gov Studies on racemic bambuterol (B1223079) show that its absorption is a complex, biphasic process. nih.gov The initial absorption rate is rapid, followed by a slower second phase which becomes the rate-limiting step for the drug's elimination from the body. nih.gov

ParameterValueSource(s)
Route of Administration Oral nih.govnih.gov
Site of Absorption Gastrointestinal Tract nih.gov
Absorption Profile Biphasic; rate-limiting for elimination nih.gov
Oral Bioavailability (Bambuterol) ~10% - 20% nih.govnih.govdrugbank.com
Oral Bioavailability (Generated Terbutaline) ~10% nih.govnih.gov

Distribution Dynamics, Including Preferential Lung Tissue Uptake

Following absorption, bambuterol is distributed throughout the body. A key feature of its distribution is a notable affinity for lung tissue. nih.gov Preclinical studies using isolated and perfused guinea pig lungs demonstrated that the uptake of bambuterol into lung tissue was significantly higher than that of sucrose, an extracellular marker. nih.gov This preferential uptake suggests that the lung is a target tissue for the prodrug, which is advantageous as it is the intended site of action for the active metabolite, terbutaline (B1683087). nih.govnih.gov

The volume of distribution at steady state (Vss) for bambuterol has been determined to be approximately 1.6 L/kg, indicating a moderate level of distribution into the tissues. nih.govbps.ac.uk

ParameterFindingSource(s)
Preferential Tissue Uptake Concentrated by lung tissue nih.govnih.gov
Volume of Distribution (Vss) 1.6 L/kg nih.govbps.ac.uk

Metabolic Fate and Pathways of Bambuterol and its Metabolites (Hydrolysis, Demethylation, Oxidation, Conjugation)

Bambuterol is an inactive prodrug that requires metabolic conversion to its pharmacologically active moiety, terbutaline. drugbank.compatsnap.com This biotransformation is complex and occurs through two primary pathways: hydrolysis and oxidation. nih.govresearchgate.net

Hydrolysis: The primary hydrolytic pathway is catalyzed by the enzyme butyrylcholinesterase (BChE), also known as plasma cholinesterase (pChE), which is abundant in the plasma and liver. nih.govnih.govpatsnap.com This enzymatic action cleaves the carbamate (B1207046) groups from the bambuterol molecule. nih.gov Lung tissue is also capable of performing this hydrolytic conversion. nih.govresearchgate.net

Oxidation: Alongside hydrolysis, bambuterol undergoes extensive oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net This pathway also leads to the formation of terbutaline, often through several intermediate metabolites. nih.gov

Studies in rat liver microsomes have identified multiple metabolites formed through various reactions, including hydroxylation and demethylation, in addition to hydrolysis. nih.gov The primary metabolites identified in preclinical studies include hydroxylated bambuterol and a monocarbamate derivative, which is an intermediate product of hydrolysis. nih.gov Ultimately, these pathways converge to release the active compound, terbutaline. nih.gov Once formed, terbutaline can undergo further Phase II metabolism, such as sulphate conjugation, to facilitate its excretion. uomustansiriyah.edu.iq

Metabolic PathwayDescriptionKey Enzymes/LocationsMetabolitesSource(s)
Hydrolysis Cleavage of carbamate esters to release terbutaline.Butyrylcholinesterase (Plasma, Liver), Lung TissueMonocarbamate intermediates, Terbutaline nih.govnih.govnih.govresearchgate.net
Oxidation Oxidative reactions leading to intermediates that are then hydrolyzed.Cytochrome P450 (Liver)Oxidative intermediates, Terbutaline nih.govnih.govresearchgate.netnih.gov
Demethylation Removal of methyl groups.Cytochrome P450 (Liver)Demethylated products nih.gov
Hydroxylation Addition of hydroxyl groups.Cytochrome P450 (Liver)Hydroxylated bambuterol nih.govnih.gov
Conjugation Further metabolism of the active metabolite, terbutaline.SulfotransferasesTerbutaline sulphate uomustansiriyah.edu.iq

Excretion Routes of Parent Compound and Metabolites

The elimination of bambuterol and its various metabolites occurs primarily through the kidneys. patsnap.com After intravenous administration of bambuterol, the renal clearance was found to be approximately 140 ml/min. nih.govbps.ac.uk The active metabolite, terbutaline, is also predominantly cleared by the kidneys and excreted in the urine. patsnap.com Following oral administration of bambuterol, the renal clearance of the parent compound remains similar, while that of the generated terbutaline is slightly lower, at about 120 ml/min. nih.gov Urinary recovery measurements are a key component in tracking the excretion of both the unchanged parent drug and its metabolites. nih.gov

Pharmacokinetic Implications of Enzyme Polymorphism and Variability

The heavy reliance of bambuterol's metabolic activation on butyrylcholinesterase (BChE) makes its pharmacokinetics susceptible to genetic polymorphisms in the gene encoding this enzyme. nih.gov It is known that in Caucasian populations, approximately one in 2,500 individuals is homozygous for an atypical gene for BChE, resulting in an enzyme with a much lower affinity for substrates like bambuterol. nih.gov

A study investigating the pharmacokinetics of bambuterol in subjects with this genetic deficiency found that they were still able to produce terbutaline as efficiently as individuals with the normal enzyme. nih.gov However, some pharmacokinetic parameters were altered. Subjects with the atypical enzyme exhibited a shorter terminal half-life for bambuterol (a measure of the absorption rate) and slightly higher plasma concentrations of the prodrug compared to subjects with normal enzyme activity. nih.gov This suggests that in the absence of efficient hydrolysis by BChE, the oxidative metabolic pathways, likely mediated by CYP2D6, can compensate to ensure the activation of the prodrug. nih.gov

GenotypeBambuterol Terminal Half-lifeBambuterol Plasma ConcentrationTerbutaline ProductionSource(s)
Normal BChE 8.3 - 22.3 h1.5 - 3.1 nmol/L (average)Normal nih.gov
Atypical BChE (Homozygous) 4.8 - 12.6 h1.9 - 3.7 nmol/L (average)Efficient; comparable to normal nih.gov

Mean Residence Time (MRT) Analysis

Mean Residence Time (MRT) represents the average time a drug molecule remains in the body. certara.com The MRT for bambuterol is significantly different depending on the route of administration, which reflects its pharmacokinetic behavior as a prodrug with absorption-rate limited elimination. After intravenous administration, the MRT of bambuterol itself is short, in the range of 1.0 to 1.6 hours. nih.gov

In contrast, the apparent MRT of the active metabolite, terbutaline, generated after a single oral dose of bambuterol, is markedly prolonged, calculated to be between 33 and 34 hours. nih.govbps.ac.uk This is substantially longer than the MRT of terbutaline when administered directly intravenously, which is approximately 8.0 hours. nih.govbps.ac.uk This extended residence time of the active metabolite is a direct consequence of the slow absorption of the parent bambuterol and its gradual metabolic conversion to terbutaline. nih.gov This pharmacokinetic profile is what underpins the long duration of action of the compound. nih.gov

Compound & RouteMean Residence Time (MRT)SignificanceSource(s)
Bambuterol (Intravenous) 1.0 - 1.6 hReflects rapid clearance of the prodrug itself from circulation. nih.gov
Terbutaline (from Oral Bambuterol) 33 - 34 hProlonged due to slow absorption and conversion of the prodrug, leading to sustained levels of the active metabolite. nih.govbps.ac.uk
Terbutaline (Intravenous) 8.0 hBaseline MRT of the active drug when administered directly. nih.govbps.ac.uk

Advanced Drug Delivery Systems and Formulation Research Concepts

Development of Solid Self-Emulsifying Drug Delivery Systems (SEDDS) for Enhanced Drug Absorption

Self-Emulsifying Drug Delivery Systems (SEDDS) represent a promising strategy for improving the oral bioavailability of compounds with poor water solubility. nih.gov For Bambuterol (B1223079) hydrochloride, which has limited oral bioavailability (approximately 20%), research has focused on developing solid SEDDS (S-SEDDS) to enhance its absorption. researchgate.netresearchgate.net These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. nih.govinnovareacademics.in

The development process involves selecting an optimal oil phase, surfactant, and co-solvent based on saturation solubility studies. ijpsonline.com Liquid SEDDS formulations are then prepared and subsequently converted into solid forms through techniques like adsorption onto a mixture of carriers, such as microcrystalline cellulose (B213188) and aerosil. ijpsonline.comsemanticscholar.org This conversion addresses the shortcomings of liquid SEDDS, such as stability issues and limited dosage form options, by combining the bioavailability-enhancing properties of SEDDS with the advantages of solid dosage forms like improved stability and patient compliance. nih.gov

Research into S-SEDDS for Bambuterol hydrochloride has identified optimized formulations that demonstrate significant potential. ijpsonline.comablesci.com One study concluded that a formulation containing Triacetin as the oil phase, Tween 80 as the surfactant, and ethanol (B145695) as the co-solvent was optimal. innovareacademics.inijpsonline.com Upon dilution, these formulations spontaneously disperse to form microemulsions with a globule size crucial for determining the rate and extent of drug release and absorption. innovareacademics.insemanticscholar.org Evaluation of these S-SEDDS has shown favorable micromeritic properties and enhanced permeability in ex vivo intestinal studies, suggesting a strong potential for improved oral bioavailability. innovareacademics.inijpsonline.com

Table 1: Characteristics of an Optimized Solid SEDDS Formulation for Bambuterol Hydrochloride innovareacademics.inijpsonline.com
ComponentComposition (% w/w)ParameterResult
Bambuterol hydrochloride(10 mg per formulation)Globule Size100-300 nm
Triacetin (Oil)12.50%Emulsification Time≤10 seconds
Tween 80 (Surfactant)43.75%PermeabilityIncreased vs. standard solution
Ethanol (Co-solvent)43.75%Adsorbent CarrierMicrocrystalline cellulose:Aerosil (1:1)

Prodrug-Based Drug Delivery Strategies for Prolonged Action

Bambuterol hydrochloride is a notable example of a prodrug designed for prolonged therapeutic action. drugbank.comersnet.org It is the bis-dimethyl carbamate (B1207046) ester prodrug of the active compound terbutaline (B1683087). nih.govnih.gov The core concept of this strategy is that bambuterol itself is inactive but is slowly metabolized in the body to generate the active drug, terbutaline, over an extended period. ersnet.orgtaylorandfrancis.com This slow conversion allows for a sustained therapeutic effect, enabling less frequent administration. nih.gov

The metabolic conversion of bambuterol to terbutaline occurs through two primary pathways: hydrolysis and oxidative metabolism. nih.govtaylorandfrancis.com The hydrolysis of the carbamate esters is predominantly catalyzed by the enzyme butyrylcholinesterase, which is present in plasma and tissues like the lung. nih.govnih.gov Interestingly, bambuterol and its metabolites also act as reversible inhibitors of this enzyme, which slows down its own rate of hydrolysis and further contributes to the prolonged generation of terbutaline. nih.govtaylorandfrancis.com This sustained release of the active metabolite results in more stable plasma concentrations and a longer duration of action compared to the direct administration of terbutaline. nih.gov This prodrug approach not only extends the drug's effect but can also enhance its delivery to target tissues, such as the lung, where the necessary metabolic enzymes are present. taylorandfrancis.comnih.gov

Table 3: Pharmacokinetic Profile of Bambuterol and its Active Metabolite Terbutaline drugbank.comnih.gov
CompoundParameterValue
Bambuterol (Prodrug)Oral Bioavailability~20%
Half-life~13 hours
Terbutaline (Active Metabolite)Time to Peak Plasma Concentration (post-bambuterol)3.9 to 6.8 hours
Half-life~21 hours

Future Research Directions and Translational Perspectives

Elucidation of Complete Enantioselective Metabolic Pathways

Current knowledge establishes that bambuterol (B1223079) is a prodrug converted to the active metabolite terbutaline (B1683087) through a two-step hydrolysis process catalyzed by butyrylcholinesterase (BChE), alongside oxidative metabolism pathways. nih.govnih.govnih.gov However, this metabolic cascade is highly stereoselective. Research has demonstrated that the hydrolysis of both bambuterol and its intermediate monocarbamate metabolite (MONO) is enantioselective, with the (R)-enantiomer being hydrolyzed approximately four times faster than the (S)-enantiomer. nih.gov The hydrolysis of the MONO intermediate is considered the rate-limiting step in the formation of terbutaline. nih.gov

Future research must focus on delineating the complete metabolic fate of the (S)-enantiomer. Key unanswered questions include the identification of specific cytochrome P450 (CYP) isoenzymes responsible for the oxidative metabolism of (S)-bambuterol and whether this pathway is more or less prominent compared to the (R)-enantiomer. A comprehensive metabolic map for (S)-bambuterol is required, detailing all downstream metabolites beyond terbutaline and their potential pharmacological activities. Advanced analytical techniques, such as chiral liquid chromatography-tandem mass spectrometry, will be crucial for tracking the stereoselective disposition of these compounds in biological systems. nih.govresearchgate.net

Deeper Mechanistic Understanding of Cholinesterase Inhibition and its Pharmacological Consequences

A deeper mechanistic understanding requires future investigation at the molecular level. High-resolution molecular modeling and docking studies could illuminate the precise binding interactions of (S)-bambuterol within the BChE active site, explaining the observed difference in inhibition kinetics compared to the (R)-enantiomer. nih.gov Furthermore, the pharmacological consequences of sustained, moderate BChE inhibition by (S)-bambuterol warrant exploration beyond its role in prodrug activation. Given that BChE levels are altered in various pathologies, including neurodegenerative diseases, research should probe the downstream physiological effects of modulating this enzyme's activity with the specific (S)-enantiomer. nih.govmdpi.com

Table 1: Comparative Inhibition of Cholinesterases by Bambuterol Enantiomers

Enantiomer Target Enzyme Relative Inhibition Rate Selectivity
(R)-Bambuterol Butyrylcholinesterase (BChE) ~5x faster than (S)-enantiomer Highly selective for BChE over AChE (>8000-fold)

| (S)-Bambuterol | Butyrylcholinesterase (BChE) | Slower than (R)-enantiomer | Highly selective for BChE over AChE (>8000-fold) |

Exploration of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a compound to interact with multiple targets, is a critical aspect of modern drug discovery. nih.gov The known pharmacology of (S)-bambuterol is currently limited to its function as a prodrug of the β₂-adrenergic agonist terbutaline and as a BChE inhibitor. drugbank.com This dual action is central to its therapeutic potential, particularly in the context of repurposing.

However, a comprehensive understanding of (S)-bambuterol's full pharmacological profile is lacking. Future research should prioritize the systematic screening of (S)-bambuterol and its major metabolites against broad panels of receptors, enzymes, transporters, and ion channels. This type of secondary pharmacology screening is essential to identify any previously unknown off-target activities. nih.gov Such studies could uncover novel therapeutic applications or provide mechanistic explanations for unexpected clinical observations. The identification of new targets would open avenues for exploring its use in treating complex, multifactorial diseases.

Development of Predictive In Silico and In Vitro Models for Drug Disposition and Efficacy

The development of predictive models is crucial for optimizing drug development and personalizing therapy. nih.govepa.govwikipedia.org For (S)-bambuterol, whose disposition is governed by enantioselective metabolism, such models are particularly important. Notably, an attempt to use a physiologically-based pharmacokinetic (PBPK) model for racemic bambuterol failed to accurately predict its bioavailability, underscoring the complexity of its absorption and metabolism and the need for more refined models. researchgate.net

Future efforts should be directed at creating robust in silico models that specifically account for the stereoisomerism of bambuterol. This includes developing PBPK models that incorporate enantiomer-specific metabolic rates for both hydrolysis and oxidation in relevant tissues (e.g., gut, liver, lung, and blood). researchgate.net Concurrently, advanced in vitro models, such as organ-on-a-chip systems or sophisticated co-cultures that simulate the lung or blood-brain barrier, are needed to validate these in silico predictions and study the disposition and efficacy of (S)-bambuterol in a controlled, human-relevant environment. nih.govnih.gov

Investigation of Drug-Drug Interaction Mechanisms with Co-Administered Agents

The BChE inhibitory properties of bambuterol are known to cause clinically significant drug-drug interactions. The most well-documented interaction is with the muscle relaxant suxamethonium, which is also metabolized by BChE. Administration of bambuterol leads to a significant decrease in plasma cholinesterase activity, which in turn prolongs the neuromuscular blockade induced by suxamethonium by three- to four-fold. nih.govnih.gov

While this interaction is known, its enantioselective characteristics have not been fully investigated. Future research should aim to quantify the differential impact of (S)-bambuterol versus (R)-bambuterol on the metabolism of co-administered drugs like suxamethonium. Given the slower rate of BChE inhibition by the (S)-enantiomer, it is plausible that the magnitude of this interaction could be stereodependent. Mechanistic studies are needed to explore this and other potential interactions, such as those with beta-blockers or diuretics, at an enantiomer-specific level to provide better guidance for clinical use. drugbank.com

Academic Research into Repurposing for Neurodegenerative Disorders

A promising and active area of research is the repurposing of bambuterol for neurodegenerative conditions, particularly Alzheimer's disease. nih.gov The rationale for this is compelling, as the disease is associated with both cholinergic deficits and neuroinflammation. Bambuterol's dual mechanism—inhibition of BChE (which increases in the brain during Alzheimer's progression) and activation of β₂-adrenergic receptors (which can mitigate neuroinflammatory responses)—makes it an attractive candidate. mdpi.com

Studies in animal models have shown that administration of (R)-bambuterol can improve cognitive functions, such as enhancing fear extinction memory and counteracting age-related spatial memory decline. nih.govresearchgate.net However, a major hurdle for this application is the poor penetration of bambuterol across the blood-brain barrier. researchgate.net Consequently, future academic research is focused on two key areas:

Development of Analogues: Synthesizing novel analogues of bambuterol with increased lipophilicity to enhance their ability to cross the blood-brain barrier while retaining the desired dual pharmacological activity.

Alternative Delivery Systems: Investigating non-oral routes of administration, such as intranasal delivery, which could potentially bypass the blood-brain barrier and deliver the drug directly to the central nervous system. nih.gov

These research efforts could unlock the therapeutic potential of the bambuterol scaffold for treating complex neurodegenerative disorders.

Table 2: Mentioned Compound Names

Compound Name
(S)-Bambuterol hydrochloride
(R)-Bambuterol
Bambuterol
Terbutaline
Suxamethonium

Q & A

Basic Question: What safety protocols are recommended for handling Bambuterol hydrochloride in laboratory settings?

Methodological Answer:
Researchers must adhere to OSHA HCS and GHS standards. Key measures include:

  • Engineering Controls: Adequate ventilation and emergency eyewash/shower stations .
  • Personal Protective Equipment (PPE): EN 166-compliant safety goggles, nitrile gloves, and flame-retardant lab coats. Respiratory protection (e.g., NIOSH-approved masks) is required if exposure limits are exceeded .
  • Environmental Controls: Avoid drainage release; spills should be contained with inert absorbents and disposed of per federal/state regulations .
  • Storage: Stable at room temperature but store in airtight containers away from oxidizers .

Basic Question: Which analytical methods are validated for quantifying Bambuterol hydrochloride in the presence of degradation products?

Methodological Answer:
A stability-indicating spectrophotometric method using ratio difference spectroscopy is validated for simultaneous quantification of Bambuterol hydrochloride and its degradation product, terbutaline. Key steps:

  • Prepare laboratory mixtures of Bambuterol and terbutaline.
  • Record UV spectra (200–400 nm) and generate ratio spectra using a divisor spectrum of terbutaline.
  • Quantify Bambuterol at 264 nm, with validation against pharmacopeial methods (e.g., HPLC) for accuracy (98–102%) and precision (RSD < 2%) .

Advanced Question: How can researchers optimize self-microemulsifying drug delivery systems (SMEDDS) for Bambuterol hydrochloride to enhance intestinal permeability?

Methodological Answer:
Optimization involves:

  • Solubility Screening: Test drug solubility in oils (e.g., triacetin: 635.12 ± 4.88 µg/mL), surfactants (Tween 80: 14.05 ± 0.697 mg/mL), and cosolvents (ethanol: 26.538 ± 3.135 mg/mL) using shake-flask methods .
  • Permeability Studies: Use in vitro models (e.g., everted rat intestine) with drug-loaded SMEDDS. Compare permeation rates against aqueous solutions via UV spectrophotometry (264 nm) .
  • Statistical Validation: Apply Student’s t-test (p < 0.05) to confirm significance between formulations .

Advanced Question: What experimental approaches address discrepancies in solubility data for Bambuterol hydrochloride across solvent systems?

Methodological Answer:
Resolve inconsistencies through:

  • Triplicate Measurements: Conduct solubility tests in triplicate (e.g., 3 independent batches) to account for variability .
  • Solvent Selection: Prioritize solvents with empirical validation (e.g., triacetin for oils, Tween 80 for surfactants) .
  • Statistical Analysis: Use ANOVA to compare solubility across solvents, with post-hoc tests (e.g., Tukey’s) to identify outliers .

Advanced Question: How can researchers design stability-indicating assays for Bambuterol hydrochloride under forced degradation conditions?

Methodological Answer:

  • Forced Degradation: Expose Bambuterol to heat (80°C), acid/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂).
  • Analytical Validation: Use HPLC or spectrophotometric methods to separate and quantify degradation products (e.g., terbutaline). Validate specificity via peak purity checks (e.g., diode array detection) .

Advanced Question: What parameters influence aerosol delivery efficiency of Bambuterol hydrochloride in nebulizer studies?

Methodological Answer:
Key factors include:

  • Oxygen Flow Rate: Test delivery efficiency at 2–8 L/min using vibrating mesh nebulizers. Higher flow rates reduce particle size but may increase drug loss .
  • Collection Methods: Use solid-phase extraction (SPE) to isolate Bambuterol from urine samples post-inhalation. Quantify via HPLC with internal standardization .
  • Statistical Analysis: Apply Kruskal-Wallis and Mann-Whitney tests to compare dose uniformity across nebulizer adapters .

Advanced Question: How do researchers evaluate Bambuterol hydrochloride’s cholinesterase inhibition activity in vitro?

Methodological Answer:

  • Enzyme Assays: Use human plasma cholinesterase (BChE) with Ellman’s method. Monitor substrate (acetylthiocholine) hydrolysis at 412 nm.
  • IC50 Determination: Dose-response curves (0.1–100 µM) are analyzed via nonlinear regression. Bambuterol shows IC50 ≈ 17 nM, confirming potent inhibition .
  • Specificity Controls: Compare with selective BChE inhibitors (e.g., bambuterol vs. donepezil) to validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.